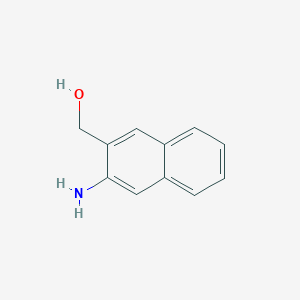

(3-Aminonaphthalen-2-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-aminonaphthalen-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c12-11-6-9-4-2-1-3-8(9)5-10(11)7-13/h1-6,13H,7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JISDTJXWUKAFFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00438844 | |

| Record name | (3-Aminonaphthalen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141281-58-5 | |

| Record name | (3-Aminonaphthalen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 3 Aminonaphthalen 2 Yl Methanol

Reactions Involving the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) is a primary alcohol, and its reactivity is characteristic of this functional class, primarily involving oxidation, esterification, and derivatization.

The oxidation of the primary alcohol group in (3-Aminonaphthalen-2-yl)methanol can yield either the corresponding aldehyde (3-amino-2-naphthaldehyde) or the carboxylic acid (3-amino-2-naphthoic acid), depending on the choice of oxidizing agent. libretexts.org

Strong oxidizing agents, such as chromic acid (H₂CrO₄), prepared from chromium trioxide (CrO₃) and aqueous sulfuric acid, or potassium permanganate (B83412) (KMnO₄), will typically oxidize the primary alcohol directly to the more stable carboxylic acid. libretexts.orgyoutube.com The reaction proceeds through an intermediate aldehyde, but with these powerful reagents, the aldehyde is rapidly oxidized further and cannot be isolated. youtube.com

To selectively obtain the aldehyde, a milder oxidizing agent is required. Pyridinium chlorochromate (PCC) is a common reagent used for this purpose. libretexts.orgyoutube.com PCC is capable of oxidizing primary alcohols one step up the oxidation ladder to form aldehydes, without continuing the oxidation to the carboxylic acid. libretexts.org Another modern alternative is the Dess-Martin periodinane (DMP), which offers advantages such as higher yields and milder reaction conditions. libretexts.org

| Starting Material | Reagent | Product |

| This compound | Pyridinium Chlorochromate (PCC) | 3-Amino-2-naphthaldehyde |

| This compound | Potassium Permanganate (KMnO₄) | 3-Amino-2-naphthoic acid |

The hydroxymethyl group can readily undergo esterification when reacted with a carboxylic acid in the presence of an acid catalyst, a process known as Fischer esterification. libretexts.orgyoutube.com In this condensation reaction, the alcohol and carboxylic acid combine to form an ester, with the elimination of a water molecule. libretexts.org For example, reacting this compound with a generic carboxylic acid (R-COOH) under acidic conditions (e.g., sulfuric acid) would yield the corresponding ester. This reaction is reversible. libretexts.org

Esters can also be synthesized from more reactive carboxylic acid derivatives like acyl halides or anhydrides. These reactions with alcohols are typically faster and may not require a catalyst. youtube.com

| Alcohol | Carboxylic Acid | Product (Ester) |

| This compound | Acetic Acid | (3-Aminonaphthalen-2-yl)methyl acetate |

| This compound | Benzoic Acid | (3-Aminonaphthalen-2-yl)methyl benzoate |

The naphthalene (B1677914) core of this compound makes it an interesting scaffold for the development of fluorescent probes. The hydroxymethyl group is a key site for derivatization to create functional probes. A common strategy involves the oxidation of the hydroxymethyl group to an aldehyde, as described previously. nih.gov This aldehyde can then be used to link the naphthalene fluorophore to other molecules or recognition units. For instance, the aldehyde group can react with an amino group of an analyte (like an amino acid) via a Schiff base reaction to form an imine, often leading to a detectable change in the fluorescence properties of the molecule. nih.gov This approach has been used in developing probes for recognizing specific amino acids. nih.gov

Reactions Involving the Amino Group

The amino group (-NH₂) attached to the naphthalene ring is an aromatic amine. Its reactivity is characterized by its basicity and its ability to act as a nucleophile in condensation reactions.

As a base, the amino group readily reacts with both inorganic and organic acids to form the corresponding ammonium (B1175870) salts. For example, treatment of this compound with a strong acid like hydrochloric acid (HCl) results in the protonation of the nitrogen atom, yielding (2-(hydroxymethyl)naphthalen-3-yl)ammonium chloride. This salt formation significantly increases the water solubility of the compound.

A condensation reaction involves the joining of two molecules with the concurrent loss of a small molecule, such as water. libretexts.org The nucleophilic amino group of this compound can participate in various condensation reactions. A prominent example is its reaction with aldehydes or ketones to form an imine (also known as a Schiff base). This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Such reactions are fundamental in synthesizing more complex molecular architectures. nih.gov

| This compound | Carbonyl Compound | Product (Imine/Schiff Base) |

| Amino Group | Acetone | N-(2-(hydroxymethyl)naphthalen-3-yl)propan-2-imine |

| Amino Group | Benzaldehyde | N-((E)-benzylidene)-3-(hydroxymethyl)naphthalen-2-amine |

Formation of Schiff Bases

The primary amino group of this compound readily undergoes condensation reactions with various aldehydes and ketones to form the corresponding imines, commonly known as Schiff bases. youtube.comresearchgate.net This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the final C=N double bond. youtube.com The reaction is reversible and generally driven to completion by removing the water formed during the reaction.

The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by a series of proton transfers and the elimination of a water molecule. youtube.comresearchgate.net The resulting Schiff bases are valuable intermediates in organic synthesis, serving as precursors for the synthesis of various heterocyclic compounds and as ligands in coordination chemistry. nih.govrsc.org The presence of the hydroxymethyl group in close proximity to the newly formed imine functionality offers potential for subsequent intramolecular cyclization reactions, leading to heterocyclic structures like oxazines.

Table 1: Representative Aldehydes for Schiff Base Formation

| Carbonyl Compound | Product Structure (General) | Potential Applications |

| Benzaldehyde | Precursor for substituted benzylideneamino compounds | |

| Salicylaldehyde | Ligand for metal complexes, fluorescent probes | |

| 4-Dimethylaminobenzaldehyde | Synthesis of chromogenic and fluorogenic sensors | |

| Cinnamaldehyde | Building block for extended π-conjugated systems |

This table illustrates potential reactions based on established chemical principles of Schiff base formation.

Diazotization and Subsequent Transformations

The aromatic primary amine functionality of this compound allows for its conversion into a highly versatile diazonium salt. This transformation, known as diazotization, is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). organic-chemistry.org

The resulting naphthalenediazonium salt is a valuable synthetic intermediate due to the excellent leaving group ability of molecular nitrogen (N₂). This intermediate can undergo a wide array of subsequent transformations to introduce a variety of substituents onto the naphthalene ring at the position of the original amino group. These reactions include:

Sandmeyer Reaction: Conversion to -Cl, -Br, or -CN using the corresponding copper(I) salt.

Schiemann Reaction: Conversion to a fluoro derivative (-F) using fluoroboric acid (HBF₄) and subsequent heating.

Gattermann Reaction: Similar to the Sandmeyer reaction but uses copper powder and the corresponding hydrogen halide.

Hydrolysis: Reaction with water upon heating to introduce a hydroxyl group (-OH), forming a diol.

Gomberg-Bachmann Reaction: Coupling with another aromatic ring.

These transformations provide a powerful synthetic route for producing a diverse range of 2-substituted-3-(hydroxymethyl)naphthalene derivatives, which would be difficult to access through direct substitution methods. organic-chemistry.org

Table 2: Potential Products from Diazonium Salt Transformations

| Reagent(s) | Reaction Name | Product |

| CuCl / HCl | Sandmeyer | (3-Chloronaphthalen-2-yl)methanol |

| CuBr / HBr | Sandmeyer | (3-Bromonaphthalen-2-yl)methanol |

| CuCN / KCN | Sandmeyer | 3-(Hydroxymethyl)naphthalene-2-carbonitrile |

| HBF₄, then heat | Schiemann | (3-Fluoronaphthalen-2-yl)methanol |

| H₂O, heat | Hydrolysis | Naphthalene-2,3-diyl)dimethanol |

This table outlines expected products based on well-established diazotization reaction mechanisms.

Reactions on the Naphthalene Ring System

Electrophilic Aromatic Substitution (Regioselectivity Challenges)

Electrophilic aromatic substitution (EAS) on the naphthalene ring of this compound presents significant regioselectivity challenges. youtube.com The outcome of such reactions is governed by the combined directing effects of the two existing substituents: the strongly activating amino group (-NH₂) and the weakly deactivating hydroxymethyl group (-CH₂OH). libretexts.org

The amino group is a powerful ortho-, para-director, strongly activating the positions ortho and para to it. In this molecule, the C4 position is ortho to the amine, and the C1 position is also ortho (across the fused ring), while other positions are para. The hydroxymethyl group is generally considered a weak deactivator and an ortho-, para-director.

The directing effects can be summarized as follows:

-NH₂ group (strong activator): Directs incoming electrophiles primarily to the C4 position (ortho) and C1 (ortho). The C4 position is generally favored due to less steric hindrance.

-CH₂OH group (weak deactivator): Directs incoming electrophiles to the C1 and C4 positions.

The powerful activating and directing effect of the amino group is expected to dominate the reaction's regiochemical outcome. libretexts.orgstudysmarter.co.uk Therefore, electrophilic substitution is most likely to occur at the C4 position. However, the reaction conditions are critical. In strongly acidic media, required for many EAS reactions like nitration or sulfonation, the amino group will be protonated to form an ammonium salt (-NH₃⁺). youtube.com This ammonium group is a strong deactivator and a meta-director, which would completely change the regioselectivity, likely directing substitution to the C5 or C8 positions. This presents a major challenge in controlling the reaction outcome. To achieve substitution directed by the amino group, protective strategies, such as converting the amine to an amide, are often necessary.

Cross-Dehydrogenative Coupling Reactions

Cross-dehydrogenative coupling (CDC) represents a modern and efficient strategy for forming C-C or C-heteroatom bonds by combining two different C-H or X-H bonds, typically with the aid of a catalyst. nih.gov this compound possesses several reactive C-H bonds on the naphthalene ring and an N-H bond of the primary amine, making it a suitable candidate for CDC reactions.

Potential CDC pathways for this molecule could include:

N-Arylation: The N-H bonds of the amino group could couple with C-H bonds of another aromatic partner, providing a direct route to diarylamines.

C-H/C-H Coupling: The activated C-H bond at the C4 position could potentially react with another C-H bond from a suitable coupling partner, leading to the formation of biaryl compounds or other extended aromatic systems.

C-H/X-H Coupling: The C-H bonds of the naphthalene ring could be coupled with various nucleophiles (X-H), such as thiols or phosphites, to introduce new functionalities.

These reactions are often catalyzed by transition metals like copper, iron, or palladium and utilize an oxidant to facilitate the removal of hydrogen atoms. The development of specific CDC protocols for this compound would open new avenues for creating complex molecular architectures from this relatively simple starting material.

Modifications for Structural Diversity

The dual functionality of this compound provides a rich platform for generating significant structural diversity. The distinct reactivity of the amino, hydroxyl, and aromatic ring components can be selectively exploited to build a wide array of derivatives.

Key strategies for diversification include:

Derivatization of the Amino Group: Beyond Schiff base formation and diazotization, the amino group can be acylated to form amides, sulfonated to form sulfonamides, or alkylated. Each new functional group introduces different chemical properties and further reaction handles.

Derivatization of the Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, esterified, or converted into an ether. These transformations create new electrophilic or nucleophilic centers.

Sequential Functionalization: A powerful approach involves the sequential modification of the different reactive sites. For example, the amino group could first be protected as an amide, allowing for selective electrophilic substitution on the naphthalene ring. Subsequent deprotection and diazotization could then be used to introduce a third type of substituent, leading to highly functionalized naphthalene systems.

By strategically combining these transformations, a large library of compounds can be synthesized from this compound, making it a valuable building block for applications in medicinal chemistry, materials science, and chemical biology.

Advanced Spectroscopic Characterization and Theoretical Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional correlation experiments, a complete assignment of all proton and carbon signals for (3-Aminonaphthalen-2-yl)methanol can be achieved.

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different protons in the molecule. An analysis of this compound was conducted in deuterated chloroform (B151607) (CDCl₃) at 400 MHz. ntu.edu.sg The resulting chemical shifts (δ) and coupling constants (J) are instrumental in assigning the aromatic and aliphatic protons.

The spectrum shows six distinct signals corresponding to the different protons. The methylene (B1212753) protons (-CH₂OH) appear as a singlet at 4.84 ppm, indicating no coupling with adjacent protons. ntu.edu.sg The naphthalene (B1677914) ring protons are observed in the aromatic region (7.00-7.70 ppm). Specifically, the proton at the C1 position appears as a singlet at 7.03 ppm. ntu.edu.sg The remaining four aromatic protons on the unsubstituted ring exhibit complex splitting patterns, including a doublet at 7.68 ppm and multiplets in the ranges of 7.56-7.62 ppm, 7.34-7.40 ppm, and 7.20-7.25 ppm, which are characteristic of the naphthalene core. ntu.edu.sg The protons of the amino (-NH₂) and hydroxyl (-OH) groups are often broad and may exchange with trace amounts of water in the solvent, hence they are not always distinctly observed in CDCl₃.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |

|---|---|---|---|---|

| 7.68 | d | 8.0 | Ar-H | ntu.edu.sg |

| 7.62–7.56 | m | Ar-H (2H) | ntu.edu.sg | |

| 7.40–7.34 | m | Ar-H | ntu.edu.sg | |

| 7.25–7.20 | m | Ar-H | ntu.edu.sg | |

| 7.03 | s | H-1 | ntu.edu.sg | |

| 4.84 | s | -CH₂OH | ntu.edu.sg |

Complementing the proton data, ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. While a specific peak list is not detailed in the primary literature, the recording of the spectrum has been confirmed, referenced to the CDCl₃ solvent signal at 77.0 ppm. ntu.edu.sg Based on established chemical shift theory for substituted naphthalenes, a representative spectrum can be predicted.

The spectrum is expected to show 11 distinct signals. The methylene carbon (-CH₂OH) would appear in the aliphatic region, typically around 60-65 ppm. The ten carbons of the naphthalene ring would resonate in the aromatic region (approximately 110-150 ppm). The carbons directly attached to the electron-donating amino (-NH₂) and hydroxymethyl (-CH₂OH) groups (C3 and C2, respectively) would be significantly shielded. The quaternary carbons, including the bridgehead carbons and those bearing substituents, can be distinguished by their lack of signal in a DEPT-135 experiment.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

|---|---|

| ~145.1 | C-3 |

| ~134.8 | C-8a |

| ~128.7 | C-4a |

| ~128.2 | C-8 |

| ~127.9 | C-5 |

| ~126.5 | C-6 |

| ~125.3 | C-2 |

| ~123.0 | C-7 |

| ~118.4 | C-4 |

| ~109.5 | C-1 |

| ~63.2 | -CH₂OH |

Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of the ¹H and ¹³C spectra and for confirming the molecular structure.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show cross-peaks between adjacent aromatic protons on the unsubstituted ring, confirming their connectivity (e.g., H-5 with H-6, H-6 with H-7, H-7 with H-8). The absence of correlations to the H-1 proton and the methylene protons would confirm their isolated nature.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). The HSQC spectrum would definitively link the proton signal at 4.84 ppm to the methylene carbon and each aromatic proton signal to its corresponding ring carbon. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). It is particularly useful for identifying quaternary carbons. Key HMBC correlations would include those from the methylene protons (δ 4.84 ppm) to the adjacent carbons C-2 and C-3, and from the H-1 proton (δ 7.03 ppm) to carbons C-2, C-3, and C-8a. These correlations are critical for confirming the substitution pattern on the naphthalene ring.

The choice of deuterated solvent can significantly influence the NMR spectrum, particularly the chemical shifts of labile protons involved in hydrogen bonding, such as those in -OH and -NH₂ groups. acs.org The ¹H NMR data reported was in CDCl₃, a non-polar aprotic solvent. ntu.edu.sg In this environment, intermolecular hydrogen bonding is minimal, and exchangeable protons often yield broad signals or are not observed.

If the spectrum were recorded in a polar, hydrogen-bond-accepting solvent like dimethyl sulfoxide-d₆ (DMSO-d₆), several changes would be expected:

The -OH and -NH₂ protons would likely appear as distinct, well-resolved signals due to the formation of strong hydrogen bonds with the solvent molecules.

The chemical shifts of these labile protons would typically shift downfield (to a higher ppm value) in DMSO-d₆ compared to CDCl₃.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint based on its functional groups.

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound was recorded using KBr pellets. ntu.edu.sg The spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of its specific bonds.

Key expected absorption bands include:

O-H Stretch : A broad band in the region of 3400-3200 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.

N-H Stretch : Two sharp peaks typically observed around 3450-3300 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine (-NH₂) group.

C-H Stretch (Aromatic) : Absorption bands appearing just above 3000 cm⁻¹.

C-H Stretch (Aliphatic) : Bands appearing just below 3000 cm⁻¹, corresponding to the methylene (-CH₂) group.

N-H Bend : A characteristic bending vibration for the primary amine, usually found around 1650-1580 cm⁻¹.

C=C Stretch (Aromatic) : A series of absorptions in the 1600-1450 cm⁻¹ region, indicative of the naphthalene ring system.

C-O Stretch : A strong band in the 1260-1000 cm⁻¹ range, corresponding to the alcohol C-O bond.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3450–3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine |

| 3400–3200 | O-H Stretch (broad) | Alcohol |

| 3100–3000 | C-H Stretch | Aromatic |

| 3000–2850 | C-H Stretch | Aliphatic (-CH₂) |

| 1650–1580 | N-H Bend | Primary Amine |

| 1600–1450 | C=C Stretch | Aromatic Ring |

| 1260–1000 | C-O Stretch | Primary Alcohol |

Raman Spectroscopy (FT-Raman)

FT-Raman spectroscopy provides valuable information about the vibrational modes of this compound, complementing infrared spectroscopy data. As a non-destructive technique that uses a near-infrared laser, it is particularly effective for analyzing fluorescent compounds. The Raman spectrum is characterized by distinct bands corresponding to the vibrations of its specific functional groups, including the amino group, the hydroxymethyl group, and the naphthalene core.

Theoretical calculations, often employing Density Functional Theory (DFT), are used to predict the Raman scattering activities of these vibrational modes. For instance, studies on similar aromatic systems have shown that symmetric and antisymmetric stretching vibrations of methyl or methylene groups are typically observed in the 2870–2980 cm⁻¹ region. researchgate.net The vibrations of the naphthalene ring system, including C-C stretching and ring breathing modes, produce a series of characteristic bands in the fingerprint region (below 1600 cm⁻¹). The N-H stretching vibrations of the primary amine are expected to appear in the 3300-3500 cm⁻¹ range, while the O-H stretch of the methanol (B129727) group would also be found in this high-frequency region.

Table 1: Characteristic FT-Raman Vibrational Modes for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| Scissoring | 1590 - 1650 | |

| Hydroxymethyl (-CH₂OH) | C-H Asymmetric & Symmetric Stretching | 2880 - 2975 researchgate.net |

| O-H Stretching | 3200 - 3600 | |

| C-O Stretching | 1000 - 1260 | |

| Naphthalene Ring | Aromatic C-H Stretching | 3000 - 3100 |

| C=C Aromatic Stretching | 1400 - 1600 |

Vibrational Assignment and Potential Energy Distribution (PED) Analysis

To achieve an unambiguous assignment of the complex vibrational spectra of this compound, Potential Energy Distribution (PED) analysis is employed. This computational method quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, or torsional rotation) to a specific normal vibrational mode. The analysis is typically performed using software like VEDA (Vibrational Energy Distribution Analysis) on vibrational frequencies calculated through DFT methods, such as B3LYP with a basis set like 6-311++G(d,p). researchgate.netnih.govsci-hub.se

The PED analysis allows researchers to distinguish between pure vibrations, which are dominated by a single internal coordinate (e.g., >90% from N-H stretching), and mixed vibrations, where the energy is distributed over several types of motion. For example, a band in the 1450 cm⁻¹ region might be found to have contributions from both CH₂ scissoring and naphthalene ring C=C stretching, a detail that would be difficult to ascertain from experimental data alone. researchgate.net The process involves comparing the theoretically calculated, scaled vibrational frequencies with the experimental FT-IR and FT-Raman spectra to validate the computational model and provide a precise description of the molecule's vibrational dynamics. researchgate.netnih.gov

Table 2: Illustrative PED Analysis for a Hypothetical Vibrational Mode

| Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | PED Contributions (%) | Assignment |

|---|---|---|---|

| 1452 | 1448 | ν(C=C)aromatic (55%), δ(CH₂) (30%), δ(C-C-N) (15%) | Mixed mode: Aromatic stretch and CH₂ bend |

| 3055 | 3060 | ν(C-H)aromatic (95%) | Pure mode: Aromatic C-H stretch |

| 3348 | 3355 | ν(N-H)symmetric (98%) | Pure mode: Symmetric N-H stretch |

Note: This table is illustrative of the PED analysis method.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic structure of this compound gives rise to characteristic absorption bands in the ultraviolet-visible (UV-Vis) spectrum. These absorptions are due to the promotion of electrons from occupied molecular orbitals to unoccupied molecular orbitals. The spectrum is dominated by π → π* transitions associated with the extended π-conjugated system of the naphthalene ring. The presence of the amino (-NH₂) and hydroxymethyl (-CH₂OH) substituents modifies the electronic energy levels.

The amino group, acting as an auxochrome, typically causes a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene, due to the n → π* transition involving the nitrogen lone pair electrons interacting with the aromatic π system. Theoretical studies using Time-Dependent DFT (TD-DFT) can predict the wavelengths of maximum absorption (λmax) and the oscillator strengths of these transitions. materialsciencejournal.org Experimental spectra, often recorded in solvents like ethanol (B145695) or DMSO, would reveal these electronic transitions, providing insight into the molecule's electronic properties. materialsciencejournal.orgresearchgate.net

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Wavelength Region | Description |

|---|---|---|---|

| π → π* | π (Naphthalene) → π* (Naphthalene) | 220-350 nm | High-intensity bands characteristic of the aromatic system. |

| n → π* | n (Nitrogen lone pair) → π* (Naphthalene) | >300 nm | Lower intensity band, shifted by substituents. |

Fluorescence Properties and Tunability

Naphthalene derivatives containing electron-donating groups like amines are often highly fluorescent. Following excitation by UV radiation, this compound is expected to exhibit fluorescence emission as the molecule relaxes from the first excited singlet state (S₁) back to the ground state (S₀). The emission wavelength is typically longer than the absorption wavelength, a phenomenon known as the Stokes shift.

The fluorescence properties, including the emission maximum, quantum yield, and lifetime, are highly sensitive to the molecular environment. This tunability is of significant interest. Key factors include:

Solvent Polarity: In polar solvents, the excited state can be stabilized to a greater extent than the ground state, leading to a red shift in the emission spectrum (solvatochromism).

pH: The protonation state of the amino group significantly alters the electronic structure. Protonation of the amine in acidic conditions would likely quench or shift the fluorescence, as the lone pair of electrons is no longer available to participate in the conjugated system.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

Frontier Molecular Orbital (FMO) theory provides a framework for understanding the electronic properties and reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions. These orbitals and their energy levels are typically calculated using DFT methods. researchgate.netresearchgate.net

The HOMO is associated with the ability to donate an electron, and for this molecule, it is expected to have significant contributions from the electron-rich naphthalene ring and the nitrogen atom of the amino group. The LUMO is associated with the ability to accept an electron and is distributed over the aromatic π* system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. A smaller energy gap implies that less energy is required to excite an electron, which corresponds to longer wavelength absorption in the UV-Vis spectrum and suggests higher chemical reactivity and polarizability. nih.govchalcogen.ro

Table 4: Significance of Frontier Molecular Orbitals

| Orbital/Parameter | Description | Implication for this compound |

|---|---|---|

| HOMO | Highest energy orbital containing electrons. | Represents the electron-donating capacity; localized on the amine and naphthalene ring. |

| LUMO | Lowest energy orbital that is empty. | Represents the electron-accepting capacity; distributed across the π-antibonding system. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | Correlates with chemical stability and the energy of the first electronic transition (λmax). A smaller gap indicates higher reactivity. nih.gov |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of this compound by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular formula is C₁₁H₁₁NO, corresponding to a monoisotopic mass of approximately 173.08 Da. In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z 173.

The fragmentation pattern provides further structural confirmation. Based on the structure, key fragmentation pathways would likely involve the loss of stable neutral molecules or radicals from the hydroxymethyl and amino functional groups.

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Ion Formula | Likely Loss | Description |

|---|---|---|---|

| 173 | [C₁₁H₁₁NO]⁺ | - | Molecular Ion (M⁺) |

| 156 | [C₁₁H₁₀N]⁺ | -OH (17) | Loss of a hydroxyl radical from the methanol group. |

| 142 | [C₁₀H₈N]⁺ | -CH₂OH (31) | Loss of the hydroxymethyl radical, a common fragmentation for benzyl (B1604629) alcohols. |

| 143 | [C₁₁H₉O]⁺ | -NH₂ (16) | Loss of an amino radical. |

Computational Chemistry and Quantum Mechanical Studies

Advanced computational methods are pivotal for characterizing molecular properties that can be difficult or costly to determine experimentally.

Density Functional Theory (DFT) Calculations

DFT has become a standard method in computational chemistry for investigating the electronic structure of many-body systems. It is used to predict a wide range of molecular properties with a good balance of accuracy and computational cost.

Geometry Optimization

A foundational step in any computational study is the optimization of the molecular geometry to find the most stable conformation (the lowest energy state). For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. This process provides a clear picture of the molecule's shape and the spatial arrangement of its amine and methanol functional groups on the naphthalene core. Although no specific data exists, a hypothetical optimized structure would be the starting point for all other computational analyses.

Electronic Properties: Energy Gap, Ionization Energy, Electron Affinity, Electronegativity

The electronic properties of a molecule are crucial for understanding its reactivity and stability. Key parameters derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) include:

Energy Gap (HOMO-LUMO gap): This is a critical indicator of molecular stability. A larger gap suggests higher stability and lower chemical reactivity.

Ionization Energy (IE): The energy required to remove an electron, approximated as the negative of the HOMO energy.

Electron Affinity (EA): The energy released when an electron is added, approximated as the negative of the LUMO energy.

Electronegativity (χ): A measure of an atom's ability to attract shared electrons, calculated from IE and EA.

Without specific studies on this compound, a data table for these properties cannot be generated.

Fukui Functions and Reactivity Descriptors

Fukui functions are used within conceptual DFT to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. These descriptors help in understanding regioselectivity in chemical reactions. An analysis for this compound would identify which atoms on the naphthalene ring or functional groups are most susceptible to attack, guiding synthetic applications.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on a molecule's surface. It uses a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this compound, an MEP analysis would highlight the electronegative oxygen and nitrogen atoms as sites for electrophilic attack and the hydrogen atoms of the amine and hydroxyl groups as sites for nucleophilic interaction.

Nonlinear Optical (NLO) Properties

Molecules with extended π-conjugated systems and donor-acceptor groups, like this compound, are often candidates for nonlinear optical (NLO) materials. Computational methods can predict NLO properties such as the electric dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). A high hyperpolarizability value indicates significant NLO potential, which is valuable for applications in optoelectronics and photonics.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates complex wavefunctions into the familiar language of Lewis structures, including localized bonds, lone pairs, and delocalization effects. uni-muenchen.dewikipedia.org This analysis provides a detailed picture of the bonding and electronic interactions within a molecule.

For this compound, an NBO analysis would elucidate the nature of its covalent bonds, the hybridization of its constituent atoms, and the extent of electron delocalization across the naphthalene ring system. The analysis involves examining the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds or Rydberg orbitals). The energetic significance of these interactions is calculated using second-order perturbation theory. uni-muenchen.de

Key interactions expected in this compound would include:

Intramolecular Hydrogen Bonding: A significant interaction would likely be observed between the lone pair electrons of the amino group (-NH₂) nitrogen or the hydroxyl (-OH) oxygen and the antibonding orbital of the adjacent O-H or N-H bond, respectively. This hyperconjugative interaction is characteristic of intramolecular hydrogen bonds.

π-Electron Delocalization: The analysis would quantify the delocalization of π-electrons across the naphthalene core, involving interactions between the π(C-C) bonding orbitals and the corresponding π*(C-C) antibonding orbitals.

A hypothetical table of the most significant donor-acceptor interactions for this compound, as would be determined by NBO analysis, is presented below.

Table 1: Illustrative NBO Donor-Acceptor Interactions for this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) | π(C-C)ring | High | n → π (Resonance) |

| π(C-C)ring | π(C-C)ring | Moderate | π → π (Delocalization) |

| LP (O) | σ(C-H) | Low | n → σ (Hyperconjugation) |

| LP (N) | σ(O-H) | Moderate-High | n → σ (Intramolecular H-bond) |

Electron Localization Function (ELF) and Localized Orbital Locator (LOL)

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are quantum chemical tools used to visualize regions of high electron localization, which correspond to chemical concepts like covalent bonds, lone pairs, and atomic cores. taylorandfrancis.comwikipedia.org ELF analysis is based on the comparison of the kinetic energy density of a system with that of a uniform electron gas. wikipedia.org An ELF value close to 1.0 signifies high electron localization, typical for covalent bonds and lone pairs, while a value of 0.5 indicates delocalized, metal-like electron behavior. taylorandfrancis.com

For this compound, an ELF analysis would visually map its chemical structure:

Core and Valence Shells: It would show a clear separation between the core electrons of carbon, nitrogen, and oxygen atoms and their valence shells.

Covalent Bonds: High ELF values would be found in the regions between covalently bonded atoms (C-C, C-H, C-N, C-O, N-H, O-H), confirming the covalent nature of these bonds.

Lone Pairs: Areas of high localization corresponding to the lone pairs on the nitrogen and oxygen atoms would be clearly visible.

Aromaticity: The ELF representation of the naphthalene ring would show delocalized electron density characteristic of an aromatic system.

LOL provides a complementary view, highlighting regions where the electron density is more localized than the average. Together, ELF and LOL offer an intuitive and faithful visualization of the molecule's electronic structure. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations could be applied to study the behavior of this compound in various environments, such as in solution. These simulations model the atomic motions of a system over time, providing insights into conformational dynamics and intermolecular interactions. nih.govucsb.edu

If applied to this compound, MD simulations could explore:

Solvation Effects: How solvent molecules, such as water or methanol, arrange themselves around the solute and the nature of the intermolecular forces, like hydrogen bonds. nih.govresearchgate.net

Conformational Flexibility: The rotational freedom around the C-C bond connecting the methanol group and the C-N bond of the amino group to the naphthalene ring could be assessed. This would reveal the preferred conformations of the molecule in solution.

Intermolecular Aggregation: At higher concentrations, simulations could predict whether molecules of this compound tend to self-associate through hydrogen bonding or π-stacking interactions between the naphthalene rings. Studies on similar systems show that methanol can strengthen hydrogen bonds while weakening hydrophobic interactions. nih.gov

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information about the bond lengths, bond angles, and solid-state conformation of this compound.

Crystal System and Space Group Determination

A single-crystal X-ray diffraction experiment on a suitable crystal of this compound would first determine its crystal system and space group. The crystal system describes the symmetry of the unit cell (e.g., monoclinic, orthorhombic), while the space group provides a complete description of all symmetry operations within the crystal. This information is fundamental to solving the crystal structure. While no specific data exists for the title compound, studies on related naphthalene derivatives often report monoclinic or triclinic crystal systems. bohrium.comluc.edu

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₁₁H₁₁NO |

| Formula Weight | 173.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| β (°) | [Value] |

| Volume (ų) | [Value] |

| Z (Molecules/unit cell) | 4 |

Intermolecular Interactions and Crystal Packing

The crystal structure reveals how molecules are arranged in the solid state, a phenomenon known as crystal packing. This packing is governed by a network of intermolecular interactions. For this compound, the following interactions would be critical in defining its crystal structure:

Hydrogen Bonding: The presence of both amino (-NH₂, a hydrogen bond donor and acceptor) and hydroxyl (-OH, a hydrogen bond donor and acceptor) groups suggests that hydrogen bonding would be the dominant intermolecular force. A complex network of N-H···O, O-H···N, and potentially O-H···O or N-H···N hydrogen bonds would likely connect the molecules into chains, sheets, or a three-dimensional framework.

π-π Stacking: The planar naphthalene rings are expected to interact with neighboring rings through π-π stacking. These interactions, which can be in a parallel-displaced or T-shaped arrangement, are a common feature in the crystal structures of aromatic compounds. luc.edu

C-H···π Interactions: Weaker C-H···π interactions, where a C-H bond from one molecule points towards the electron-rich face of a naphthalene ring on an adjacent molecule, may also contribute to the stability of the crystal lattice.

Applications and Potential in Advanced Materials and Chemical Biology

Intermediate in Pharmaceutical Synthesis

(3-Aminonaphthalen-2-yl)methanol serves as a key intermediate in the synthesis of a variety of pharmacologically relevant compounds. Its bifunctional nature, possessing both a nucleophilic amine and a primary alcohol, allows for versatile chemical modifications, leading to the creation of complex molecular architectures with diverse biological activities. The naphthalene (B1677914) core provides a rigid scaffold that can be strategically functionalized to optimize interactions with biological targets.

Derivatives of this compound are utilized in the creation of fluorescent probes for the detection and imaging of biomolecules. The naphthalene moiety possesses inherent fluorescent properties that can be modulated by the attachment of different functional groups. These probes are designed to exhibit changes in their fluorescence emission upon binding to specific biological targets, such as enzymes or nucleic acids, enabling researchers to visualize and study cellular processes in real-time.

The chemical scaffold of this compound is a foundational component for the synthesis of a wide array of pharmacologically active compounds. By modifying the amino and hydroxyl groups, as well as the naphthalene ring itself, chemists can generate libraries of derivatives to screen for various biological activities. For instance, it can be a precursor for the synthesis of novel compounds with potential applications in treating a range of diseases. The synthesis of naproxen (B1676952) derivatives, which are known for their anti-inflammatory and analgesic properties, highlights the utility of the naphthalene core in drug discovery. nih.gov

Derivatives of this compound have been investigated for their potential as anti-infective agents. Research has explored the synthesis of novel compounds based on this scaffold that exhibit activity against various pathogens. The antimicrobial properties of compounds are often evaluated by determining their minimum inhibitory concentration (MIC) against different bacterial and fungal strains. For example, some quinoline (B57606) derivatives, which share structural similarities, are known to be effective against malaria. humanjournals.com Methanol (B129727) extracts of certain plants have also shown antimicrobial activity against various microorganisms. nih.gov

The naphthalene scaffold is a common feature in many compounds investigated for their anticancer properties. Derivatives of this compound have been synthesized and evaluated for their potential to inhibit the growth of cancer cells. nih.gov Research in this area often involves screening these compounds against various cancer cell lines to determine their cytotoxicity and mechanism of action. For example, certain 5-aminonaphthalene derivatives have been identified as novel inhibitors of enzymes implicated in cancer, such as NSD2. nih.gov

Below is a table summarizing the cytotoxic activity of methanol extracts from three Acantholimon species against various cancer cell lines, demonstrating the potential of such compounds in anticancer research. nih.gov

| Cell Line | A. austro-iranicum (IC50 µg/ml) | A. serotinum (IC50 µg/ml) | A. chlorostegium (IC50 µg/ml) |

| MCF-7 (Breast Cancer) | 350 | 213 | 300 |

| HT29 (Colon Cancer) | 450 | 350 | 400 |

| SH-SY5Y (Neuroblastoma) | 600 | 500 | 550 |

| NCCIT (Carcinoma) | 300 | 250 | 350 |

| A549 (Lung Cancer) | 400 | 300 | 450 |

| HUVEC (Normal Cells) | 858 | 900 | 817 |

IC50 values represent the concentration of the extract that inhibits 50% of cell growth.

Derivatives of this compound have shown promise as inhibitors of specific enzymes that are key targets in various diseases.

NSD2 Inhibitors: Nuclear receptor binding SET domain-protein 2 (NSD2) is a histone methyltransferase that is overexpressed in certain cancers, including multiple myeloma. nih.gov A series of 5-aminonaphthalene derivatives have been designed and synthesized as novel NSD2 inhibitors. One such compound, 9c, demonstrated good NSD2 inhibitory activity with an IC50 of 2.7 µM and exhibited selectivity against other methyltransferases. nih.gov This compound was shown to suppress the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. nih.gov

LDH Inhibitors: Lactate dehydrogenase (LDH) is a critical enzyme in the metabolic pathway of many tumor cells, making it an attractive target for cancer therapy. nih.gov While direct inhibition by this compound is not specified, the broader class of naphthalene-containing compounds has been explored for LDH inhibition. For example, gossypol, a polyphenolic binaphthyl derivative, is a known nonselective LDH inhibitor. nih.gov The development of selective LDH inhibitors is an active area of research.

The following table presents data on the inhibitory activity of selected compounds against Lactate Dehydrogenase A (LDHA) and LDHB. nih.gov

| Compound | LDHA IC50 (µM) | LDHB IC50 (µM) |

| 6a | 0.023 | 0.007 |

| 6b | 0.011 | 0.004 |

| 6c | 0.009 | 0.003 |

| 6d | 0.010 | 0.003 |

| 6e | 0.012 | 0.003 |

| 6f | 0.015 | 0.004 |

| 6g | 0.041 | 0.012 |

| 6h | 0.013 | 0.004 |

The antioxidant potential of compounds derived from this compound is an area of significant interest. The ability of a compound to neutralize free radicals is a key factor in preventing oxidative stress, which is implicated in a variety of diseases. The structure-activity relationship (SAR) studies help in understanding how the chemical structure of a molecule influences its antioxidant capacity. mdpi.commdpi.com

The antioxidant activity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with the results expressed as IC50 values (the concentration required to scavenge 50% of the DPPH radicals). nih.govnih.gov For instance, methanol extracts of various parts of Lantana camara have demonstrated significant antioxidant activity, with the leaf extract showing the highest efficacy. nih.gov

The table below shows the DPPH radical scavenging activity (IC50) of methanol extracts from different parts of Lantana camara compared to Vitamin C. nih.gov

| Plant Part/Compound | DPPH Scavenging IC50 (µg/mL) |

| Leaf Extract | 16.02 ± 0.94 |

| Flower Extract | 25.31 ± 1.21 |

| Root Extract | 45.17 ± 2.15 |

| Stem Extract | 68.43 ± 3.28 |

| Vitamin C | 6.21 ± 0.04 |

Studies on the SAR of antioxidant peptides have shown that factors like molecular weight, amino acid composition, and hydrophobicity play a crucial role in their antioxidant capacity. mdpi.com Similarly, for flavonoid derivatives, the position of glycosylation can significantly impact their antioxidant activity. nih.gov

Drug Likeness and Pharmacokinetic (ADME) Studies

While specific experimental ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound is not extensively documented in publicly available literature, its structural motifs are present in many biologically active compounds. In silico, or computational, methods are often employed as a preliminary step in drug discovery to predict the drug-like properties of molecules. ijpsjournal.com These predictions are guided by established principles such as Lipinski's "rule of five," which assesses properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors to estimate a compound's potential for oral bioavailability.

A study on other naphthalene derivatives utilized in silico tools to evaluate their pharmacokinetic properties, highlighting the potential for this class of compounds to exhibit favorable drug-like characteristics. ijpsjournal.com Such computational analyses for this compound would involve calculating key physicochemical descriptors to predict its ADME profile.

Table 1: Predicted Physicochemical Properties and Drug-Likeness Parameters for this compound

| Property | Predicted Value | Drug-Likeness Compliance |

| Molecular Weight | 173.21 g/mol | Yes (<500) |

| LogP (Lipophilicity) | Predicted to be low to moderate | Favorable |

| Hydrogen Bond Donors | 2 (Amino and Hydroxyl groups) | Yes (<5) |

| Hydrogen Bond Acceptors | 2 (Nitrogen and Oxygen atoms) | Yes (<10) |

| Molar Refractivity | ~52 cm³/mol | Within typical range |

| Polar Surface Area | ~46.25 Ų | Favorable for cell permeability |

Note: The values in this table are based on general predictions for a molecule with this structure and are not from direct experimental measurement for this compound.

These predicted properties suggest that this compound possesses a molecular profile that is generally considered favorable for a drug candidate, warranting further investigation.

Molecular Docking Studies with Biological Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug with its biological target, typically a protein or enzyme. researchgate.net

While specific molecular docking studies for this compound are not widely reported, numerous studies have demonstrated the potential of naphthalene derivatives as ligands for various biological receptors, particularly in the context of cancer therapy. researchgate.netnih.govnih.govnih.govtjnpr.org For instance, derivatives of 1-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol have been synthesized and their anti-proliferative activity evaluated, with molecular docking studies revealing their binding mode within the colchicine (B1669291) binding site of tubulin. researchgate.net Similarly, other naphthalene-based compounds have been docked with cancer-related proteins such as mTOR, topoisomerase, and BCL-2. nih.gov

These studies suggest that the naphthalene scaffold of this compound could serve as a valuable pharmacophore for interaction with various biological targets. Docking studies could be employed to explore its potential binding to a range of cancer-related proteins.

Table 2: Potential Biological Targets for Molecular Docking Studies of this compound

| Target Class | Specific Protein Examples | Rationale |

| Cancer Targets | Tubulin, Protein Kinases (e.g., mTOR, PI3K), BCL-2, Topoisomerase | Naphthalene derivatives have shown activity against these targets. researchgate.netnih.govnih.gov |

| Antimicrobial Targets | Bacterial or Fungal Enzymes | The amino and hydroxyl groups could facilitate interactions within enzyme active sites. researchgate.net |

These docking studies would provide valuable insights into the potential therapeutic applications of this compound and guide the design of new derivatives with enhanced activity.

Building Block for Dyes and Pigments

The chemical structure of this compound, containing a primary aromatic amine, makes it a prime candidate for the synthesis of azo dyes. Azo dyes are a large and important class of colored organic compounds characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), known as an azo group. cuhk.edu.hk The synthesis typically involves a diazotization reaction of a primary aromatic amine, followed by a coupling reaction with an electron-rich coupling component. cuhk.edu.hkbumipublikasinusantara.idunb.ca

In the case of this compound, the amino group can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This diazonium salt can then be coupled with various aromatic compounds, such as phenols or other amines, to produce a wide range of colored azo dyes. icrc.ac.irscribd.comresearchgate.netresearchgate.netacs.org The color of the resulting dye is determined by the extended conjugation system formed by the aromatic rings linked through the azo group. The hydroxyl group on the naphthalene ring can also influence the final color and properties of the dye.

Table 3: Potential Azo Dyes Derived from this compound

| Coupling Component | Potential Dye Structure | Expected Color Range |

| Phenol | Naphthalene-azo-phenol | Yellow to Orange |

| Naphthol | Naphthalene-azo-naphthol | Red to Violet |

| Aniline | Naphthalene-azo-aniline | Yellow to Red |

| Dimethylaniline | Naphthalene-azo-dimethylaniline | Orange to Red |

The synthesis of universal dyes containing a naphthalene ring has been reported, which can be used to dye various types of fibers. researchgate.net This highlights the versatility of naphthalene-based structures in the dye industry.

Materials Science Applications

The rigid and planar structure of the naphthalene core, combined with its functionalizable groups, makes this compound an attractive building block for the development of advanced materials with specific optical and electronic properties.

Naphthalene derivatives are known for their interesting electronic and optical properties, which can be tuned by the introduction of various functional groups. bohrium.comresearchgate.net The functionalization of the naphthalene backbone can significantly influence the electrical properties of the resulting materials. rsc.orgrsc.org For instance, studies on naphthalene diimides have shown that their absorption maxima can be shifted to longer wavelengths by the introduction of amino groups. acs.org

Derivatives of this compound could potentially be used to create materials for organic electronics. The amino and hydroxyl groups can serve as points of attachment for further chemical modifications, allowing for the fine-tuning of properties such as charge carrier mobility and energy levels (HOMO/LUMO). The resulting materials could find applications as p-type semiconductors in organic thin-film transistors (OTFTs) or as components in organic light-emitting diodes (OLEDs). bohrium.com

The fluorescent properties of many naphthalene derivatives have led to their use in the development of chemosensors. tandfonline.comrsc.orgnih.govnih.govtandfonline.com These sensors can detect the presence of specific ions or molecules through changes in their fluorescence emission. The naphthalene moiety often serves as the fluorophore, and the binding of an analyte to a receptor site on the molecule can either enhance or quench the fluorescence through mechanisms like photoinduced electron transfer (PET).

This compound could be modified to create fluorescent chemosensors. The amino and hydroxyl groups provide convenient handles for attaching a receptor unit that is selective for a particular analyte, such as a metal ion. For example, naphthalene-based sensors have been developed for the detection of Cu²⁺, Fe³⁺, and Zn²⁺ ions in aqueous media. tandfonline.comrsc.orgtandfonline.com

In the context of displays, the potential for this compound derivatives to be used in OLEDs stems from their potential to be tailored into fluorescent or phosphorescent emitters. The development of stable and efficient blue-emitting materials is a particular area of interest in OLED technology, and functionalized naphthalenes are a class of compounds being explored for this purpose.

Corrosion Inhibition Studies

Corrosion is a major issue in many industries, and the use of organic inhibitors is a common method for protecting metals from degradation. Compounds containing heteroatoms like nitrogen and oxygen, as well as aromatic rings, are often effective corrosion inhibitors because they can adsorb onto the metal surface and form a protective layer. researchgate.netresearchgate.net

This compound possesses several features that suggest it could be an effective corrosion inhibitor. The amino and hydroxyl groups contain lone pairs of electrons that can coordinate with the vacant d-orbitals of metal atoms on the surface. The aromatic naphthalene ring can also interact with the metal surface through π-electron donation. This adsorption process blocks the active sites for corrosion and creates a barrier between the metal and the corrosive environment. nih.gov

Studies on other amino alcohols and nitrogen-containing organic compounds have demonstrated their efficacy as corrosion inhibitors for metals like mild steel in acidic media. mdpi.com The mechanism of inhibition is often a mixed-type, meaning that the inhibitor affects both the anodic and cathodic reactions of the corrosion process. researchgate.net Quantum chemical studies are also used to predict the corrosion inhibition potential of molecules by calculating parameters such as the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), and the Mulliken atomic charges. mdpi.comresearchgate.netscielo.br These calculations can provide insights into the adsorption behavior of the inhibitor on the metal surface. mdpi.com

Interaction with Metal Surfaces (e.g., Fe (111))

The adsorption of organic molecules on metal surfaces is a critical aspect of corrosion inhibition, where the inhibitor forms a protective layer that shields the metal from the corrosive environment. The effectiveness of this interaction is governed by the molecule's electronic structure and the nature of the metal surface. While direct experimental or theoretical studies on the interaction of this compound with an Fe (111) surface are not extensively documented, valuable insights can be drawn from computational studies on structurally analogous aminonaphthalene derivatives. researchgate.net

Density Functional Theory (DFT) simulations provide a powerful tool to investigate the adsorption behavior of molecules on metal surfaces at a molecular level. researchgate.net Such studies on aminonaphthalene derivatives on an Fe (111) surface reveal that the interaction is primarily driven by the donation of electrons from the nitrogen and oxygen heteroatoms and the π-electrons of the naphthalene ring to the vacant d-orbitals of the iron atoms. researchgate.net This process leads to the formation of a stable adsorbed layer on the metal surface. The Fe (111) surface is often chosen for such theoretical studies due to its high surface energy, making it more prone to corrosion. researchgate.net

The adsorption energy (E_ads) is a key parameter that quantifies the strength of the interaction between the inhibitor molecule and the metal surface. A more negative adsorption energy indicates a stronger and more stable interaction. For a series of 4-aminonaphthalene derivatives, the adsorption energies on the Fe (111) surface have been calculated, providing a strong indication of how this compound might behave.

Table 1: Adsorption Energies of Aminonaphthalene Derivatives on Fe (111) Surface

| Compound | Adsorption Energy (eV) |

| 4-Amino-naphthalene-1-ol (4ANO) | -1.85 |

| Naphthalene-1,4-diamine (N4D) | -1.78 |

| 4-Amino-naphthalene-1-carboxylic acid (4ANC) | -1.72 |

| 4-Amino-2H-naphthalene-1-one (4AHN) | -1.65 |

| 4-Amino-2H-naphthalene-1-thione (4AHT) | -1.58 |

Data sourced from a DFT study on 4-aminonaphthalene derivatives. researchgate.net

The data in Table 1 suggests that aminonaphthalene derivatives with hydroxyl groups, such as 4-Amino-naphthalene-1-ol (4ANO), exhibit strong adsorption on the Fe (111) surface. researchgate.net Given the structural similarities, it is highly probable that this compound would also exhibit a significant adsorption energy, facilitating the formation of a protective film on the iron surface. The orientation of the molecule on the surface is also a critical factor, with a planar or near-planar orientation maximizing the contact and interaction between the molecule and the metal.

Quantum Parameters in Corrosion Inhibition

Quantum chemical calculations are a valuable tool for predicting the corrosion inhibition potential of organic molecules. researchgate.net Several quantum parameters, derived from the electronic structure of the molecule, correlate with its ability to act as a corrosion inhibitor. These parameters provide a theoretical basis for understanding the inhibitor-metal interaction.

Key quantum parameters include the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE = E_LUMO - E_HOMO), electronegativity (χ), and the fraction of electrons transferred (ΔN).

E_HOMO : The energy of the highest occupied molecular orbital is associated with the electron-donating ability of a molecule. A higher E_HOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and better corrosion inhibition. researchgate.net

E_LUMO : The energy of the lowest unoccupied molecular orbital relates to the ability of the molecule to accept electrons from the metal surface. A lower E_LUMO value suggests a greater capacity for electron acceptance.

Energy Gap (ΔE) : The energy gap is an indicator of the chemical reactivity of the molecule. A smaller ΔE generally implies higher reactivity and thus a greater potential for interaction with the metal surface.

Electronegativity (χ) : This parameter measures the tendency of a molecule to attract electrons.

Fraction of Electrons Transferred (ΔN) : This value quantifies the number of electrons transferred from the inhibitor molecule to the metal surface. A positive ΔN value indicates that the molecule acts as an electron donor in the interaction.

Theoretical studies on aminonaphthalene derivatives have provided quantum chemical parameters that shed light on their corrosion inhibition potential. researchgate.net

Table 2: Quantum Chemical Parameters for Aminonaphthalene Derivatives

| Compound | E_HOMO (eV) | E_LUMO (eV) | ΔE (eV) | Electronegativity (χ) | Fraction of Electrons Transferred (ΔN) |

| 4-Amino-naphthalene-1-ol (4ANO) | -4.98 | -1.25 | 3.73 | 3.12 | 0.99 |

| Naphthalene-1,4-diamine (N4D) | -5.12 | -1.36 | 3.76 | 3.24 | 0.96 |

| 4-Amino-naphthalene-1-carboxylic acid (4ANC) | -5.45 | -2.11 | 3.34 | 3.78 | 0.82 |

| 4-Amino-2H-naphthalene-1-one (4AHN) | -5.23 | -1.54 | 3.69 | 3.39 | 0.92 |

| 4-Amino-2H-naphthalene-1-thione (4AHT) | -5.31 | -1.68 | 3.63 | 3.50 | 0.89 |

Data sourced from a DFT study on 4-aminonaphthalene derivatives. researchgate.net

The data for 4-Amino-naphthalene-1-ol (4ANO), which is structurally very similar to this compound, shows a relatively high E_HOMO value and a significant fraction of electrons transferred (ΔN). researchgate.net This suggests a strong electron-donating capability, which is a key characteristic of an effective corrosion inhibitor. researchgate.net The presence of both an amino group and a hydroxyl (methanol) group in this compound would likely lead to similar or enhanced corrosion inhibition properties due to the presence of multiple active centers for interaction with the metal surface.

Challenges and Future Directions in 3 Aminonaphthalen 2 Yl Methanol Research

Development of More Regioselective Synthetic Methodologies

Recent advancements in the regioselective synthesis of other complex molecules, such as isoxazoles, through the careful control of reaction conditions and substrate structure, offer promising avenues for the synthesis of (3-Aminonaphthalen-2-yl)methanol derivatives. rsc.org The ability to selectively introduce substituents will enable the synthesis of a wider range of analogues with tailored properties.

Exploration of Novel Catalytic Systems

The development of innovative and efficient catalytic processes is a central theme in modern chemistry. researchgate.net For the synthesis of aminomethanol (B12090428) and its derivatives, research into novel catalytic systems is crucial for improving yield, reducing reaction times, and enhancing sustainability. rsc.org Copper-based catalysts, for instance, have shown promise in methanol (B129727) synthesis due to their low cost and high activity. researchgate.net

Future research will likely focus on the development of more sophisticated catalysts, such as those involving encapsulated metal nanoparticles. sciencedaily.com These advanced catalytic systems can offer enhanced activity and stability, leading to more efficient and selective syntheses. sciencedaily.com A deeper understanding of the catalytic effects of different materials, including the role of the catalyst support and promoters, will be essential for designing the next generation of catalysts for the synthesis of this compound and related compounds. researchgate.netrsc.org

Table 1: Comparison of Catalytic Approaches

| Catalyst Type | Advantages | Challenges | Potential Application for this compound Synthesis |

| Homogeneous Catalysts | High selectivity, mild reaction conditions | Difficult to separate from product, potential for metal contamination | Fine-tuning reaction pathways for specific isomer formation. |

| Heterogeneous Catalysts | Easy separation and recycling, thermal stability | Lower selectivity compared to homogeneous catalysts, potential for leaching | Greener and more cost-effective large-scale production. |

| Biocatalysts (Enzymes) | High stereoselectivity and regioselectivity, environmentally benign | Limited substrate scope, sensitivity to reaction conditions | Enantiomerically pure synthesis of chiral derivatives. |

| Nanoparticle Catalysts | High surface area to volume ratio, unique catalytic properties | Agglomeration, stability issues | Enhanced catalytic activity and novel reaction pathways. |

Investigation of New Biological Activities and Therapeutic Applications

Derivatives of naphthalen-2-ol have shown a wide range of biological activities, including pesticidal and potential therapeutic properties. nih.govresearchgate.net A significant future direction for research on this compound is the systematic investigation of its biological profile and that of its derivatives. This includes screening for a broad spectrum of activities, such as anticancer, antimicrobial, and anti-inflammatory effects. researchgate.netmdpi.com

Structure-activity relationship (SAR) studies will be instrumental in identifying the key structural features responsible for any observed biological activity. mdpi.com This knowledge can then be used to guide the design and synthesis of new analogues with improved potency and selectivity. The exploration of novel therapeutic applications represents a major opportunity to translate basic chemical research into tangible benefits for human health.

Advancements in Computational Modeling for Prediction of Properties and Reactivity

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. nih.gov In the context of this compound research, computational modeling can play a crucial role in predicting the physicochemical properties, reactivity, and potential biological activity of new derivatives. nih.gov

Future advancements in this area will likely involve the use of more sophisticated computational methods, such as machine learning and artificial intelligence, to develop more accurate predictive models. nih.gov These models can help to prioritize synthetic targets, reducing the time and resources required for experimental studies. nih.gov The integration of computational and experimental approaches will be key to accelerating the discovery and development of new compounds based on the this compound scaffold.

Table 2: Applications of Computational Modeling in this compound Research

| Modeling Technique | Application | Predicted Properties |

| Quantum Mechanics (QM) | Elucidating reaction mechanisms, calculating spectroscopic properties | Electronic structure, transition state energies, NMR/IR spectra |

| Molecular Dynamics (MD) | Simulating the behavior of molecules over time, studying intermolecular interactions | Conformational changes, binding affinities, solvation effects |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity | Potency, toxicity, ADME properties |

| Molecular Docking | Predicting the binding mode of a ligand to a biological target | Binding affinity, protein-ligand interactions |

Sustainable Synthesis and Environmental Considerations

The principles of green chemistry are increasingly influencing the design of synthetic routes. A key challenge and future direction in the synthesis of this compound is the development of more sustainable and environmentally friendly methods. This includes the use of renewable starting materials, the reduction of waste, and the use of less hazardous solvents and reagents. rsc.org

Future research will likely focus on the development of catalytic systems that can operate under milder conditions and the use of alternative energy sources, such as microwave or ultrasound irradiation, to drive reactions. The lifecycle assessment of synthetic processes will also become increasingly important to ensure that the environmental impact of chemical production is minimized.

Scale-Up and Industrial Applications

While much of the current research on this compound is at the laboratory scale, a significant future challenge will be the development of scalable and cost-effective processes for its industrial production. This will require close collaboration between academic researchers and industrial chemists to translate laboratory-scale syntheses into robust and economically viable manufacturing processes.

The potential industrial applications of this compound and its derivatives are broad, ranging from pharmaceuticals and agrochemicals to materials science. The successful scale-up of its synthesis will be a critical step in realizing these applications and bringing the benefits of this versatile compound to a wider market.

Conclusion

Summary of Key Research Findings

Research specifically focused on (3-Aminonaphthalen-2-yl)methanol is sparse. The compound is cataloged in chemical databases, which confirm its structural identity and fundamental properties. chemspider.com Its molecular formula is C11H11NO, and it is also known by synonyms such as (3-Amino-2-naphthyl)methanol. chemspider.com

However, dedicated studies detailing its synthesis, reactivity, and specific applications are not widely available in peer-reviewed literature. While the broader class of amino-naphthol derivatives is of significant interest in synthetic chemistry, often prepared through multi-component reactions, specific research detailing the synthesis or utility of this compound itself is limited. ijcmas.comresearchgate.net The scientific community has yet to publish extensive research on its direct applications in fields like medicinal chemistry, materials science, or catalysis.

The table below summarizes the basic chemical information available for this compound.

| Property | Value |

| Molecular Formula | C11H11NO |

| Average Mass | 173.215 Da |

| Monoisotopic Mass | 173.084064 Da |

| ChemSpider ID | 8550341 |

Broader Impact and Interdisciplinary Relevance of this compound Research

Despite the current lack of extensive research, the structural motifs of this compound—a naphthalene (B1677914) core functionalized with both an amino group and a methanol (B129727) group—suggest a number of potential interdisciplinary applications.

The aminonaphthol scaffold is a recognized pharmacophore in medicinal chemistry. Derivatives of this structure are investigated for a range of biological activities. Therefore, this compound could serve as a valuable building block for the synthesis of novel therapeutic agents. Its primary amine and hydroxyl groups offer reactive sites for further chemical modification, allowing for the generation of a library of derivatives to be screened for various pharmacological targets.

In the realm of materials science, the naphthalene unit imparts rigidity and potential for π-π stacking interactions, which are desirable properties for the development of organic semiconductors, liquid crystals, and fluorescent materials. The amino and hydroxyl functional groups could be exploited for polymerization or for grafting onto surfaces to modify their properties.

Furthermore, the presence of both an acidic (hydroxyl) and a basic (amino) group in proximity on a rigid scaffold makes derivatives of this compound interesting candidates for applications in catalysis, particularly in asymmetric synthesis where bifunctional catalysts are often employed.

The study of this and related compounds also holds relevance for advancing synthetic methodologies. The development of efficient and selective syntheses for functionalized naphthalenes contributes to the broader toolkit of organic chemistry, with potential applications in the synthesis of complex natural products and other functional molecules. While green chemistry approaches like 'Grindstone Chemistry' have been applied to the synthesis of related aminoalkyl-naphthols, their application to this compound remains an area for future exploration. ijcmas.com

Q & A

Q. What protocols mitigate risks during large-scale synthesis (e.g., exothermic reactions, toxic intermediates)?

- Methodological Answer :

- Reaction Calorimetry : Monitor heat flow to prevent thermal runaway. For NaBH₄ reductions, maintain T < 50°C with ice baths .

- Waste Management : Neutralize acidic byproducts with CaCO₃ before disposal. LC-MS screening ensures effluent compliance with EPA guidelines (DTXSID30666719) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.